![molecular formula C7H4ClN3O2 B6599059 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1781033-83-7](/img/structure/B6599059.png)
3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 3-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorine atom can be introduced through halogenation reactions, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions may vary depending on the specific nucleophile.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkyl or aryl-substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Inhibition of Adaptor Associated Kinase 1 (AAK1)
One of the primary applications of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is as an inhibitor of Adaptor Associated Kinase 1 (AAK1). AAK1 plays a crucial role in clathrin-mediated endocytosis, which is vital for synaptic vesicle recycling in neuronal cells. The inhibition of AAK1 has implications for treating neurological disorders such as:
- Alzheimer's Disease
- Parkinson's Disease
- Bipolar Disorder
- Schizophrenia
Research indicates that compounds targeting AAK1 can modulate its activity and potentially alleviate symptoms associated with these disorders. For instance, a patent describes methods for treating these conditions by administering effective amounts of AAK1 inhibitors, including this compound .
Anti-inflammatory Properties
Another significant application is in the realm of anti-inflammatory therapies. The compound has been explored for its potential to act in conjunction with immunosuppressive agents to manage inflammatory diseases. Its ability to modulate immune responses makes it a candidate for developing treatments for conditions such as rheumatoid arthritis and other autoimmune disorders .
Study on AAK1 Inhibition
A detailed study published in a patent document demonstrated the efficacy of this compound as an AAK1 inhibitor. The study involved both in vitro and in vivo experiments showing that the compound effectively reduced AAK1 activity, leading to improved outcomes in models of Alzheimer's disease and pain management .
Combination Therapies
Research has also indicated that this compound can be used in combination with other therapeutic agents to enhance treatment efficacy. For example, it may be administered alongside traditional pain relief medications or anti-inflammatory drugs to provide a synergistic effect, thus improving patient outcomes in chronic pain management .
Mechanism of Action
The mechanism by which 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific structural features. Similar compounds include:
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the chlorine atom.
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Chlorine atom at the 5-position instead of the 3-position.
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains an ethyl ester group.
Biological Activity
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a pyrazolo ring fused with a pyrimidine system, featuring a carboxylic acid group at the 5-position and a chlorine substituent at the 3-position. The synthesis typically involves multi-step reactions starting from 5-aminopyrazoles and β-enaminones, with modifications that enhance its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. Notably, studies have demonstrated its effectiveness against the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and metastasis. For instance, derivatives of this compound have been identified as potent inhibitors of PI3Kδ, with IC50 values in the nanomolar range .
Enzyme Inhibition
The compound also acts as an inhibitor of key enzymes involved in critical biochemical pathways. Interaction studies reveal that it can effectively bind to specific kinases, leading to inhibition of their activity. This property is particularly relevant in the context of inflammatory diseases and cancer therapy .
Study on Selective CK2 Inhibitors
A study focusing on optimizing pyrazolo[1,5-a]pyrimidines highlighted the potential of this compound as a selective inhibitor of casein kinase 2 (CK2). The research utilized differential scanning fluorimetry to assess binding affinity and selectivity among various kinases. The findings indicated that modifications at the carboxylic acid and amine positions were crucial for enhancing binding efficacy .
Antimicrobial Activity
Additionally, some derivatives have shown promise in treating infectious diseases such as tuberculosis. These compounds exhibit inhibitory effects on bacterial enzymes that are essential for microbial survival .
Summary of Biological Activities
Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUIGTLHIVUHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)N=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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